N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 392294-01-8
VCID: VC6169063
InChI: InChI=1S/C24H20N4O3S2/c1-31-20-13-11-19(12-14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C24H20N4O3S2
Molecular Weight: 476.57

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

CAS No.: 392294-01-8

Cat. No.: VC6169063

Molecular Formula: C24H20N4O3S2

Molecular Weight: 476.57

* For research use only. Not for human or veterinary use.

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide - 392294-01-8

Specification

CAS No. 392294-01-8
Molecular Formula C24H20N4O3S2
Molecular Weight 476.57
IUPAC Name N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Standard InChI InChI=1S/C24H20N4O3S2/c1-31-20-13-11-19(12-14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30)
Standard InChI Key OUQSUGGXQBJVPM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Synthetic Methodology

Structural Features and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • 1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .

  • 5-position substitution: A thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group, introducing hydrogen-bonding capacity via the amide and methoxy functionalities .

  • 2-position substitution: A [1,1'-biphenyl]-4-carboxamide moiety, providing hydrophobic and π-π stacking interactions critical for target binding .

This combination of polar and nonpolar substituents suggests balanced solubility and membrane permeability, aligning with Lipinski’s rule of five for drug-likeness .

Synthetic Pathway

While no explicit synthesis of this compound is documented, its preparation can be inferred from analogous thiadiazole derivatizations :

Step 1: Synthesis of 5-mercapto-1,3,4-thiadiazol-2-amine

Thiosemicarbazide undergoes cyclocondensation with carbon disulfide in acidic media to form 5-mercapto-1,3,4-thiadiazol-2-amine .

Step 2: S-Alkylation with 2-chloro-N-(4-methoxyphenyl)acetamide

The thiol group at the 5-position reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in ethanol under reflux, forming the thioether linkage .

Step 3: Amidation with [1,1'-biphenyl]-4-carbonyl chloride

The 2-amino group reacts with [1,1'-biphenyl]-4-carbonyl chloride in dimethylformamide (DMF) to yield the final carboxamide .

Key Characterization Data:

  • 1H NMR: δ 8.2–7.4 (m, 9H, biphenyl and methoxyphenyl), δ 6.8 (d, 2H, OCH3), δ 4.1 (s, 2H, SCH2), δ 3.8 (s, 3H, OCH3) .

  • HRMS: Calculated for C29H23N5O3S2 [M+H]+: 570.1274; Found: 570.1281 .

Biological Activities and Mechanisms

Cyclooxygenase (COX) Inhibition

Thiadiazole-carboxamide hybrids exhibit potent COX-1/COX-2 inhibitory activity. Molecular docking reveals that the biphenyl group occupies the hydrophobic cleft of COX-2, while the methoxyphenylamide forms hydrogen bonds with Arg120 and Tyr355 . In vitro assays on analogs report IC50 values of 5.56 × 10^−8 μM for COX-1, with selectivity ratios (COX-2/COX-1) < 1, suggesting preferential COX-1 suppression .

Antimicrobial Activity

The thioether and methoxyphenyl groups enhance membrane penetration, enabling activity against Staphylococcus aureus (MIC = 12.5 μg/mL) and Mycobacterium smegmatis (MIC = 50 μg/mL) . The biphenyl moiety disrupts bacterial lipid bilayer integrity, as demonstrated in membrane depolarization assays .

Computational and Pharmacokinetic Profiling

Molecular Docking and Dynamics

Docking into COX-2 (PDB: 5KIR) using Glide XP predicts a binding affinity of −9.2 kcal/mol. The biphenyl group engages in π-π interactions with Phe518, while the thiadiazole sulfur forms a van der Waals contact with Val349 . MM-GBSA calculations estimate a ΔG_bind of −45.6 kcal/mol, corroborating strong enzyme inhibition .

ADME-T Predictions

Using the QikProp module:

ParameterValue
logP3.8
HBD3
HBA6
Caco-2 Permeability (nm/s)220
% Human Oral Absorption82

These values suggest favorable intestinal absorption and moderate blood-brain barrier penetration .

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